molecular formula C13H15BrO3 B1327863 Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate CAS No. 898777-03-2

Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate

Cat. No. B1327863
M. Wt: 299.16 g/mol
InChI Key: BEDZDOIZVZHGCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate, also known as EBMOB, is a brominated phenyl oxobutyrate that has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in biochemistry, and as a tool in drug discovery. In addition, EBMOB has been used in a variety of laboratory experiments to study enzyme activity and biochemical and physiological effects.

Scientific Research Applications

Synthesis and Potent Anti-HIV Activity

Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate has been utilized in the synthesis of novel anti-HIV compounds. A study demonstrated its use in creating potent 6-benzyluracil analogues of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine, which exhibited significant activity against HIV-1 (Danel et al., 1996).

Enantioselective Hydrogenation in Organic Salts

Another application includes its role in the enantioselective hydrogenation of ethyl 4-chloro-3-oxobutyrate, an important process in chiral synthesis. This process was enhanced in ionic liquid systems containing organic salts, demonstrating high levels of asymmetric induction (Starodubtseva et al., 2004).

Anticancer Agent Synthesis

The compound is also involved in synthesizing potential anticancer agents. A study reported the synthesis of polysubstituted pyrazoles with ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate, indicating its potential in developing new cancer treatments (Soliman & Shafik, 1975).

Antimicrobial Properties

Research has been conducted on the synthesis and evaluation of ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate derivatives for their antimicrobial properties. Some synthesized compounds showed significant activity against various bacterial and fungal strains, highlighting its potential in antimicrobial drug development (Kucukguzel et al., 1999).

Biosynthesis in Wine Production

Additionally, this compound has been studied in the context of wine production. It was added to a simulated sherry, where it yielded various products, confirming proposed pathways for the formation of certain gamma-substituted-gamma-butyrolactones present in film sherries (Fagan et al., 1981).

properties

IUPAC Name

ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO3/c1-3-17-13(16)5-4-12(15)10-6-9(2)7-11(14)8-10/h6-8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEDZDOIZVZHGCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC(=CC(=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645703
Record name Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate

CAS RN

898777-03-2
Record name Ethyl 3-bromo-5-methyl-γ-oxobenzenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898777-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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